2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone typically involves the reaction of 2,2-difluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst and acetic anhydride as a reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at temperatures below 60°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Difluoromethylation: It is used as a reagent in the difluoromethylation of phenols to yield aryl difluoromethyl ethers.
Baylis-Hillman Reaction: It acts as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl-containing products.
Major Products Formed
The major products formed from these reactions include aryl difluoromethyl ethers and chlorodifluoromethyl-containing compounds .
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone involves its role as a difluorocarbene reagent. It generates difluorocarbene intermediates, which can react with various substrates to form fluorinated products. These intermediates are highly reactive and can participate in multiple reaction pathways, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: This compound is similar in structure but lacks the phenoxyphenyl group.
Chlorodifluoromethyl phenyl ketone: Another similar compound with applications in fluorinated compound synthesis.
Uniqueness
2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated molecules .
Biological Activity
2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes two fluorine atoms and a phenoxyphenyl group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug design.
- Molecular Formula: C14H10ClF2O
- Molecular Weight: 276.68 g/mol
- Structure: The compound features a chloro group and difluoro substituents on the ethanone backbone, enhancing its chemical stability and reactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroethanone moiety can engage in hydrogen bonding and other interactions with active sites on target proteins, potentially leading to the modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Its fluorinated structure may enhance binding affinity to microbial targets, making it a candidate for further exploration in antimicrobial drug development .
Antiproliferative Effects
Studies on structurally related compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of difluorinated compounds have demonstrated significant growth inhibition in Ewing's sarcoma cells, suggesting that this compound could possess similar properties .
Structure-Activity Relationship (SAR) Studies
A comprehensive SAR study was conducted on fluorinated compounds to elucidate the impact of structural variations on biological activity. The presence of electron-withdrawing groups like fluorine was found to enhance the potency of certain derivatives against cancer cell lines. For example, modifications at the para position on the phenyl ring significantly influenced inhibitory activity, with some derivatives showing improved GI50 values .
Compound | Structure | GI50 (μM) | Activity |
---|---|---|---|
Compound A | Structure A | 0.28 | Potent |
Compound B | Structure B | 0.92 | Moderate |
This compound | Structure | TBD | TBD |
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXJIYWLRKCHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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